molecular formula C11H16O3 B2398849 (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol CAS No. 2248175-58-6

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol

Cat. No.: B2398849
CAS No.: 2248175-58-6
M. Wt: 196.246
InChI Key: JWDQDVXPTYJKEB-QMMMGPOBSA-N
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Description

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol characterized by a propan-1-ol backbone substituted at the second carbon with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

(2R)-2-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQDVXPTYJKEB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

    Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one.

    Reduction: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine.

    Substitution: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-chloride.

Scientific Research Applications

Chemistry: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.

Biology: In biological research, this compound can be used to study the effects of methoxy-substituted phenyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Features Reported Activity
This compound 3,5-Dimethoxyphenyl, R-configuration ~196.2 (estimated) Chiral center; methoxy groups at meta positions Likely adrenoceptor modulation (inferred)
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol () 2,6-Dimethoxyphenyl, R-configuration 196.2 Methoxy groups at ortho positions; higher steric hindrance Lab use only; no biological data reported
Vernakalant Hydrochloride () 3,4-Dimethoxyphenyl, cyclohexyl ether 385.93 3,4-dimethoxy substitution; tertiary amine backbone Antiarrhythmic (atrial fibrillation)
(2R,S)-1-(6-Methoxy-indol derivatives () Indole-methoxy, racemic mixture Not specified Complex heterocyclic structure; β-adrenoceptor affinity Antiarrhythmic, spasmolytic, α/β-adrenoceptor binding
3-(Diethylamino)-2,2-dimethyl-propan-1-ol () Diethylamino, dimethyl substitution 159.27 Branched aliphatic chain; tertiary amine No bioactivity data; industrial/lab use

Key Observations :

Substituent Position and Activity :

  • The 3,5-dimethoxy substitution in the target compound contrasts with 2,6-dimethoxy () and 3,4-dimethoxy (). Meta-substituted methoxy groups (3,5) may enhance lipid solubility and membrane permeability compared to ortho-substituted analogs, which face steric constraints . Vernakalant’s 3,4-dimethoxy group likely contributes to its antiarrhythmic efficacy by optimizing electronic interactions with cardiac ion channels .

Stereochemistry :

  • The R-configuration in the target compound and ’s analog may confer enantioselective binding to biological targets, unlike racemic mixtures (e.g., ), which often require chiral resolution for therapeutic use .

Structural Complexity and Bioactivity: Compounds with heterocyclic or ether linkages (e.g., ) exhibit broader pharmacological profiles (e.g., antiarrhythmic, adrenoceptor binding) compared to simpler aliphatic analogs like ’s tertiary alcohol .

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~196.2 g/mol) aligns with ’s analog but is smaller than Vernakalant (385.93 g/mol), suggesting differences in bioavailability and target selectivity .

Research Findings and Limitations

  • Pharmacological Gaps: Direct bioactivity data for this compound are absent in the evidence.

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